molecular formula C15H12BrClO3 B6293216 Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate CAS No. 2404733-79-3

Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate

Cat. No. B6293216
CAS RN: 2404733-79-3
M. Wt: 355.61 g/mol
InChI Key: AIPCCAAFFNHMIE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the positions of the benzyloxy, bromo, and chloro groups on the benzene ring, and the location of the benzoate ester. Detailed structural analysis would require techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing effects of the bromo and chloro groups, and the electron-donating effects of the benzyloxy group. It might undergo reactions such as nucleophilic aromatic substitution or electrophilic aromatic substitution .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would involve interaction with biological targets. If it’s used as a reagent in chemical reactions, its mechanism of action would involve its reactivity and the conditions of the reaction .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity, toxicity, and environmental impact. Proper handling, storage, and disposal procedures should be followed to minimize risks .

Future Directions

The future directions for research on this compound would depend on its potential applications. These might include its use in the synthesis of other compounds, its potential as a pharmaceutical, or its role in chemical reactions .

properties

IUPAC Name

methyl 6-bromo-2-chloro-3-phenylmethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClO3/c1-19-15(18)13-11(16)7-8-12(14(13)17)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPCCAAFFNHMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate

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